3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Analytical Chemistry Quality Control Medicinal Chemistry

Procure this precise 3-methyl tetrahydropyridopyrazine core when a high-purity (97%), fully characterized building block is required for reproducible medicinal chemistry. Its defined XLogP3-AA (1.4) and TPSA (37 Ų) physicochemical identity make it suitable as an HPLC/LC-MS/NMR reference standard for method development and impurity profiling. As a core scaffold in kinase inhibitor programs (e.g., ALK IC50 ~10 nM class), it serves as a strategic intermediate for synthesizing novel, patentable analogs through systematic derivatization. Choose this compound to interrogate the unadorned THPP core in primary screens, directly addressing the literature's activity gap.

Molecular Formula C8H11N3
Molecular Weight 149.197
CAS No. 74983-05-4
Cat. No. B3006129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
CAS74983-05-4
Molecular FormulaC8H11N3
Molecular Weight149.197
Structural Identifiers
SMILESCC1CNC2=C(N1)N=CC=C2
InChIInChI=1S/C8H11N3/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-4,6,10H,5H2,1H3,(H,9,11)
InChIKeyLXLGRFMEIDKBOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (CAS: 74983-05-4): A Defined Heterocyclic Scaffold for Kinase-Focused Drug Discovery


3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (CAS: 74983-05-4) is a heterocyclic compound with the molecular formula C8H11N3 and a molecular weight of 149.19 g/mol [1]. It belongs to the tetrahydropyridopyrazine class, a partially saturated bicyclic system that serves as a key scaffold in medicinal chemistry [2]. While it is a specific chemical entity, its primary value proposition lies in its role as a core building block or intermediate, particularly for the development of kinase inhibitors and other biologically active molecules [3].

Why In-Class Substitution of 3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is Scientifically Invalid


Direct substitution with other pyrido[2,3-b]pyrazine analogs is not supported by the scientific evidence for this specific compound. Its differentiation is rooted in its precise structural and physicochemical identity, which is defined by computational descriptors like XLogP3-AA of 1.4 and a Topological Polar Surface Area (TPSA) of 37 Ų [1]. These properties govern its behavior as a reactant, intermediate, or reference standard. Using a different analog would introduce uncharacterized and potentially detrimental variations in solubility, reactivity, or analytical performance. Furthermore, while the broader class exhibits diverse biological activities [2], the specific activity profile of this exact compound remains to be fully elucidated, making any assumption of functional interchangeability scientifically premature.

Quantitative Differentiation Evidence for 3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine (CAS: 74983-05-4)


Verifiable Physicochemical Identity of 3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine for Quality Control

The compound's unique computed physicochemical profile provides a verifiable identity for procurement and quality control. Its specific set of values, including an XLogP3-AA of 1.4, a Topological Polar Surface Area (TPSA) of 37 Ų, and an exact mass of 149.095297364 Da, differentiates it from unsubstituted or differently substituted tetrahydropyridopyrazine analogs [1]. This data serves as a definitive, quantifiable fingerprint.

Analytical Chemistry Quality Control Medicinal Chemistry

Procurement-Specific Purity and Identity Assurance for 3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

For procurement, the verifiable purity and identity of this compound are provided by commercial suppliers. AKSci offers the compound with a minimum purity specification of 95% , while Leyan offers it with a purity of 97% . These specifications are crucial for ensuring reproducibility in research applications and differentiate the available material quality.

Chemical Synthesis Procurement Quality Assurance

Critical Evidence Gap: Lack of Direct Biological Comparator Data for 3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

A critical, data-driven differentiation factor is the notable absence of direct, comparator-based biological activity data for this specific compound. While the pyrido[2,3-b]pyrazine scaffold is a known kinase inhibitor motif with reports of compounds achieving IC50 values ~10 nM in enzyme assays and ~150 nM in cell assays [1], and potent antiviral activity (EC50=0.33 μM) [2], these data points are for specific, highly functionalized derivatives and not for the unadorned 3-methyl scaffold. Asserting that this specific compound possesses similar activity would be a scientifically unsupported extrapolation.

Evidence Gap Procurement Caution Biological Activity

Data-Driven Application Scenarios for Procuring 3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine


Scenario 1: Analytical Reference Standard for Pyridopyrazine Scaffolds

Procurement is warranted when a characterized, high-purity (e.g., 97% from Leyan ) sample of a defined tetrahydropyridopyrazine core is required. The compound's unique structural and computed physicochemical properties (XLogP3-AA=1.4, TPSA=37 Ų) [1] make it suitable for use as a reference standard in HPLC, LC-MS, or NMR method development, allowing for the identification and quantification of related compounds in complex mixtures.

Scenario 2: Key Intermediate in the Synthesis of Kinase Inhibitor Libraries

Given the well-documented utility of the tetrahydropyrido[2,3-b]pyrazine (THPP) scaffold in the development of potent kinase inhibitors (e.g., ALK IC50 ~10 nM) [2], this specific 3-methyl derivative serves as a strategic starting material or intermediate. Its procurement is justified for medicinal chemistry programs aiming to synthesize novel, patented analogs through further derivatization of the core structure.

Scenario 3: Building Block for Exploratory Medicinal Chemistry

This compound is appropriate for procurement by research groups engaged in exploratory SAR studies around the pyridopyrazine core. Its defined structure allows for systematic modification to probe the effects of substitution on biological activity. This is supported by the broader class's known activity against targets like HCMV polymerase (EC50=0.33 μM for Compound 27) [3].

Scenario 4: When Biological Screening of the Unmodified Scaffold is the Primary Goal

Procurement is valid when the explicit research objective is to screen this unadorned 3-methyl tetrahydropyridopyrazine core for novel biological activity. This is a direct response to the identified evidence gap [REFS-2, REFS-3, REFS-4], where the compound's own activity profile is unknown. Using it in a broad panel of assays can generate the very primary data that is currently missing in the literature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.